molecular formula C12H21NO4 B2824856 (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid CAS No. 1414958-09-0; 1821810-67-6

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid

Cat. No.: B2824856
CAS No.: 1414958-09-0; 1821810-67-6
M. Wt: 243.303
InChI Key: ZFQQTPBWJCJGSV-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid: is a novel building block in organic chemistry. It is known for its unique structural features and has become an important target for several fields of research and industry. The compound’s IUPAC name is (3S,4R)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production methods for (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid are not widely documented.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the carboxylic acid group.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, the compound is used to study the effects of piperidine derivatives on various biological systems. It serves as a model compound for understanding the interactions of similar molecules with biological targets.

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and treatments for various diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique structural features make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes and receptors in biological systems. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid: This compound is structurally similar but may have different functional groups or stereochemistry.

    (3R,4S)-1-[(tert-butoxy)carbonyl]-3-methylpiperidine-4-carboxylic acid methyl ester: This ester derivative has different chemical properties and applications.

Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry. This uniqueness makes it a valuable building block for the synthesis of complex molecules and a target for various research and industrial applications.

Properties

IUPAC Name

(3R,4S)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFQQTPBWJCJGSV-IUCAKERBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CC[C@@H]1C(=O)O)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414958-09-0
Record name trans-1-Boc-3-methylpiperidine-4-carboxylic acid
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